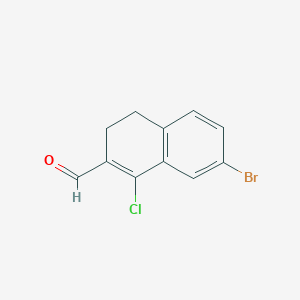

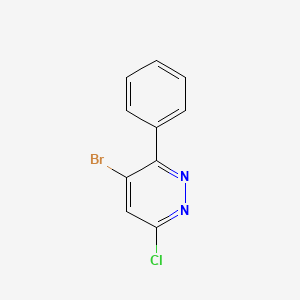

4-Bromo-6-chloro-3-phenylpyridazine

説明

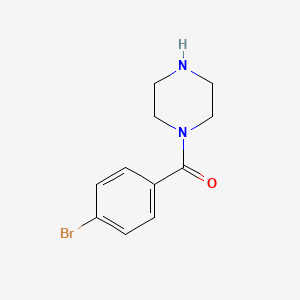

4-Bromo-6-chloro-3-phenylpyridazine (4BCP) is an organic compound that has been studied for its potential applications in a variety of scientific fields. 4BCP is a heterocyclic compound, containing both nitrogen and bromine atoms, and is a member of the pyridazine family. 4BCP has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science.

科学的研究の応用

Synthesis and Chemical Properties

- Halogen-rich Intermediates for Synthesis : Compounds like 4-Bromo-6-chloro-3-phenylpyridazine serve as valuable intermediates in medicinal chemistry research for synthesizing pentasubstituted pyridines. These pyridines can be manipulated for desired functionalities, highlighting their significance in chemical synthesis (Wu et al., 2022).

Application in Nuclear Waste Treatment

- Actinide and Lanthanide Separation : Chloro and bromo substituted pyridines, akin to this compound, are studied for their efficiency in separating actinides and lanthanides in nuclear waste, demonstrating their potential in environmental applications (Afsar et al., 2016).

Anticancer Activities

- Potential in Cancer Research : Derivatives of compounds similar to this compound have been explored for their anticancer activities. Studies on Mannich bases derived from related pyridine compounds have shown moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).

Structural and Material Sciences

- Crystal Structure and Material Synthesis : The synthesis and structural analysis of triazolopyridines, related to this compound, demonstrate their application in the field of material sciences. These studies contribute to understanding the crystal packing and molecular interactions of such compounds (El-Kurdi et al., 2021).

Antimicrobial and Antiviral Applications

- Bioactive Compound Synthesis : Bromo- and chloro-substituted pyridazine derivatives show promise in antimicrobial and antiviral applications. Their synthesis and evaluation against various pathogens, including hepatitis A virus, emphasize their potential in pharmaceutical research (Flefel et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

特性

IUPAC Name |

4-bromo-6-chloro-3-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPHOSBKNXETOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463097 | |

| Record name | 4-bromo-6-chloro-3-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

433935-99-0 | |

| Record name | 4-bromo-6-chloro-3-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine significant in organic synthesis?

A1: The regioselective arylation at position 4 of this compound using a Suzuki cross-coupling reaction offers a controlled approach to introduce various aryl groups onto the pyridazine ring [, ]. This control is crucial as it dictates the final structure and potential biological activity of the resulting molecule. This method provides access to a diverse range of pyridazine derivatives, which are valuable building blocks for drug discovery and material science applications.

Q2: What is the significance of using chloropyridazines in cross-coupling reactions, particularly in the context of the provided research?

A2: The research highlights the usefulness of chloropyridazines as a masking group for the carbonyl moiety in cross-coupling reactions, specifically when dealing with 5-bromo-3(2H)-pyridazinones [, ]. This masking strategy allows for selective modification at other reactive sites on the molecule, like the bromine in this compound, without undesired side reactions involving the carbonyl group. After the desired modification, the chlorine can be further manipulated or replaced, expanding the synthetic possibilities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。